Dihydropyrimidine-2,4,5(3H)-trione Dihydropyrimidine-2,4,5(3H)-trione 5-hydroxy derivative of the nucleobase Uracil and an isomer of Barbituric Acid. Studies show that it can form stable base pairs with all four bases in a DNA duplex. Used as an oxidative DNA damage biomarker.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Brand Name: Vulcanchem
CAS No.: 496-76-4
VCID: VC21118531
InChI: InChI=1S/C4H4N2O3/c7-2-1-5-4(9)6-3(2)8/h1H2,(H2,5,6,8,9)
SMILES: C1C(=O)C(=O)NC(=O)N1
Molecular Formula: C₄H₄N₂O₃
Molecular Weight: 128.09 g/mol

Dihydropyrimidine-2,4,5(3H)-trione

CAS No.: 496-76-4

Cat. No.: VC21118531

Molecular Formula: C₄H₄N₂O₃

Molecular Weight: 128.09 g/mol

* For research use only. Not for human or veterinary use.

Dihydropyrimidine-2,4,5(3H)-trione - 496-76-4

Specification

CAS No. 496-76-4
Molecular Formula C₄H₄N₂O₃
Molecular Weight 128.09 g/mol
IUPAC Name 1,3-diazinane-2,4,5-trione
Standard InChI InChI=1S/C4H4N2O3/c7-2-1-5-4(9)6-3(2)8/h1H2,(H2,5,6,8,9)
Standard InChI Key FQXOOGHQVPKHPG-UHFFFAOYSA-N
SMILES C1C(=O)C(=O)NC(=O)N1
Canonical SMILES C1C(=O)C(=O)NC(=O)N1

Introduction

Chemical Identity and Structure

Dihydropyrimidine-2,4,5(3H)-trione, also known as isobarbituric acid or 2,4,5-trihydroxypyrimidine, is a heterocyclic organic compound with a pyrimidine core structure. It features three keto groups strategically positioned at the 2, 4, and 5 positions of the pyrimidine ring, which contribute significantly to its chemical reactivity and biological properties.

Basic Chemical Information

The compound is characterized by the following key identifiers:

ParameterInformation
Molecular FormulaC₄H₄N₂O₃
Molecular Weight128.09 g/mol
CAS Number496-76-4
Alternative CAS Number95035-33-9
EINECS207-829-9
SynonymsIsobarbituric acid, 2,4,5-Trihydroxypyrimidine, 1,3-diazinane-2,4,5-trione

Table 1: Chemical identifiers of Dihydropyrimidine-2,4,5(3H)-trione

Structural Features

The structure of Dihydropyrimidine-2,4,5(3H)-trione consists of a six-membered pyrimidine ring with nitrogen atoms at positions 1 and 3, and carbonyl groups at positions 2, 4, and 5. This arrangement creates a compound with interesting hydrogen bonding capabilities and potential for chemical modifications, making it valuable in various synthetic pathways.

Physical and Chemical Properties

Dihydropyrimidine-2,4,5(3H)-trione exhibits distinct physical and chemical characteristics that influence its behavior in different environments and reactions.

Physical Properties

The compound presents as a solid at room temperature with the following physical parameters:

PropertyValue
Physical StateSolid
Melting Point330-340°C
Boiling Point410°C (at 1013 hPa)
AppearanceCrystalline solid
SolubilitySoluble in polar solvents

Table 2: Physical properties of Dihydropyrimidine-2,4,5(3H)-trione

Chemical Reactivity

Dihydropyrimidine-2,4,5(3H)-trione demonstrates significant chemical reactivity, primarily due to its carbonyl groups and nitrogen-containing heterocyclic structure. It can participate in various chemical transformations:

  • Oxidation Reactions: The compound can undergo oxidation with common oxidizing agents like potassium permanganate and hydrogen peroxide.

  • Reduction Processes: Reducing agents such as sodium borohydride or lithium aluminum hydride can effectively reduce the carbonyl groups in the molecule.

  • Substitution Reactions: The compound can engage in various substitution reactions, particularly at the nitrogen positions, allowing for the synthesis of diverse derivatives.

  • Cyclization Reactions: It serves as a valuable precursor in cyclization reactions, contributing to the formation of more complex heterocyclic structures .

Synthesis and Production Methods

The synthesis of Dihydropyrimidine-2,4,5(3H)-trione can be accomplished through several methods, with variations in efficiency, yield, and reagent requirements.

Laboratory Synthesis

The primary laboratory method for synthesizing Dihydropyrimidine-2,4,5(3H)-trione involves the cyclization of urea and malonic acid derivatives under controlled conditions:

  • Classical Cyclization: The reaction between urea and malonic acid derivatives under acidic or basic conditions leads to the formation of the pyrimidine ring structure.

  • Modified Biginelli Reaction: Although the traditional Biginelli reaction produces 3,4-dihydropyrimidine derivatives, modifications to this procedure can yield Dihydropyrimidine-2,4,5(3H)-trione structures .

Industrial Production

Industrial-scale production of Dihydropyrimidine-2,4,5(3H)-trione typically employs:

  • Large-Scale Reactors: The synthesis is conducted in reactors with precise control over temperature and pressure parameters.

  • Purification Processes: Following synthesis, the compound undergoes purification through crystallization or distillation to achieve high purity levels (≥98% for commercial products) .

Recent Advances in Synthesis

Recent research has introduced innovative approaches to synthesizing dihydropyrimidine derivatives:

  • Catalyst-Enhanced Synthesis: The use of Fe(III)-montmorillonite as a catalyst has significantly improved reaction times and product yields in the synthesis of 5-substituted dihydropyrimidine derivatives .

  • Green Chemistry Approaches: Environmentally friendly synthesis methods, including solvent-free conditions and the use of recyclable catalysts, have been developed to produce various dihydropyrimidine derivatives .

Biological Activity and Mechanism of Action

Dihydropyrimidine-2,4,5(3H)-trione and its derivatives exhibit diverse biological activities that make them valuable in pharmaceutical research and development.

Primary Biochemical Targets

The compound primarily interacts with specific enzymes and metabolic pathways:

  • Dihydropyrimidinase Targeting: Dihydropyrimidine-2,4,5(3H)-trione targets the enzyme dihydropyrimidinase, which catalyzes the hydrolysis of dihydropyrimidines to N-carbamoyl-β-alanine and N-carbamoyl-β-aminoisobutyric acid.

  • Metabolic Pathway Interactions: It influences several key metabolic processes, including:

    • Pyrimidine metabolism

    • Beta-alanine metabolism

    • Pantothenate and coenzyme A (CoA) biosynthesis

Antiviral Applications

Recent research has revealed the potential of dihydropyrimidine derivatives as antiviral agents:

  • SARS-CoV-2 Inhibition: Dihydropyrimidine-2-thione derivatives have shown promising activity as inhibitors of the SARS-CoV-2 Main Protease (Mpro), with compounds 12j and 12l displaying exceptional in vitro binding affinities (IC50 values of 0.063 μM and 0.054 μM, respectively) .

  • Mechanism of Viral Inhibition: These derivatives interact with key amino acid residues in the viral protease, hindering its function and potentially disrupting viral replication .

Research Applications and Utility

Dihydropyrimidine-2,4,5(3H)-trione serves numerous functions in scientific research and pharmaceutical development.

Role in Organic Synthesis

The compound functions as an essential building block in organic synthesis:

  • Precursor to Complex Molecules: It serves as a starting material for synthesizing more complex organic molecules with diverse structural features.

  • Heterocyclic Chemistry: Its unique heterocyclic structure makes it valuable in developing novel heterocyclic compounds with potential biological activities .

Pharmaceutical Applications

The pharmaceutical industry utilizes Dihydropyrimidine-2,4,5(3H)-trione in various contexts:

  • Drug Development: The compound and its derivatives serve as precursors in the development of potential therapeutic agents .

  • Reference Standard: It is used as a reference standard in pharmaceutical quality control, particularly as Fluorouracil Impurity B in analytical testing .

Structure-Activity Relationship Studies

The compound provides a foundation for structure-activity relationship (SAR) studies:

  • Modification Points: The structure offers multiple points for chemical modification, allowing researchers to study how structural changes affect biological activity .

  • Optimization Strategies: Key design elements for optimizing dihydropyrimidine derivatives include the incorporation of:

    • Proton donor/acceptor groups

    • Six-membered rings

    • Fluorinated moieties to enhance interactions with biological targets

Related Compounds and Derivatives

Dihydropyrimidine-2,4,5(3H)-trione is related to several compounds with similar structures but varying properties and applications.

Structural Analogs

Several compounds share structural similarities with Dihydropyrimidine-2,4,5(3H)-trione:

  • Dihydropyrimidine-2-thiones: These sulfur-containing analogs have demonstrated antiviral, antibacterial, and potential anticancer activities .

  • 3,4-Dihydropyrimidin-2(1H)-ones: These compounds, typically synthesized via the Biginelli reaction, exhibit various biological activities and are studied for their medicinal properties .

Functional Derivatives

Functional derivatives with modified structures have been developed for specific applications:

  • 1-Ethyl-6-iminodihydropyrimidine-2,4,5(3H)-trione 5-(O-methyloxime): This derivative is a byproduct in the synthesis of fungicides used to control plant diseases like late blight .

  • 5-substituted dihydropyrimidine derivatives: These compounds, synthesized using catalysts like Fe(III)-montmorillonite, have shown enhanced antimicrobial activities compared to the parent compound .

Comparative Biological Activities

The biological activities of Dihydropyrimidine-2,4,5(3H)-trione and its derivatives show interesting patterns:

CompoundPrimary ActivityPotencyReference
Dihydropyrimidine-2,4,5(3H)-trioneEnzyme inhibition, AntimicrobialModerate
Dihydropyrimidine-2-thione derivativesSARS-CoV-2 Mpro inhibitionHigh (IC50 = 0.054-0.063 μM)
5-substituted dihydropyrimidine derivativesAntimicrobialVariable (compound-dependent)

Table 3: Comparative biological activities of Dihydropyrimidine-2,4,5(3H)-trione and derivatives

Current Research and Future Perspectives

Ongoing research continues to expand our understanding of Dihydropyrimidine-2,4,5(3H)-trione and its potential applications.

Recent Research Developments

Recent studies have focused on several aspects of dihydropyrimidine chemistry:

  • Antiviral Research: The COVID-19 pandemic has accelerated research into dihydropyrimidine derivatives as potential SARS-CoV-2 inhibitors, with promising results for certain compounds .

  • Synthetic Methodology: Advances in synthesis techniques, including catalyst development and green chemistry approaches, have improved the efficiency of producing dihydropyrimidine derivatives .

Challenges and Opportunities

Several challenges and opportunities exist in the research and application of Dihydropyrimidine-2,4,5(3H)-trione:

  • Pharmacokinetic Optimization: While some dihydropyrimidine derivatives show promising biological activities, optimizing their pharmacokinetic properties (including oral toxicity and intestinal absorption) remains a challenge .

  • Mechanism Elucidation: Further research is needed to fully understand the mechanisms underlying the biological activities of Dihydropyrimidine-2,4,5(3H)-trione and its derivatives .

  • Clinical Development: Translating laboratory findings to clinical applications requires additional studies on safety, efficacy, and formulation development .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator